(R)-2-(Azetidin-1-ylmethyl)butanoic acid
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Overview
Description
®-2-(Azetidin-1-ylmethyl)butanoic acid is a chiral compound featuring an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the azetidine ring imparts unique chemical properties to the compound, making it a valuable entity in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the [2+2] cycloaddition reaction to form the azetidine ring . This reaction can be catalyzed by various metal catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of ®-2-(Azetidin-1-ylmethyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-(Azetidin-1-ylmethyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is opened or functionalized.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce azetidine-1-ylmethyl alcohols .
Scientific Research Applications
®-2-(Azetidin-1-ylmethyl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-(Azetidin-1-ylmethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
Uniqueness
®-2-(Azetidin-1-ylmethyl)butanoic acid is unique due to its specific chiral configuration and the presence of both the azetidine ring and butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
(2R)-2-(azetidin-1-ylmethyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(8(10)11)6-9-4-3-5-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAFCKSSFDRANE-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN1CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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